molecular formula C23H19N3O B3605336 N-(2,3-dimethylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

N-(2,3-dimethylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3605336
M. Wt: 353.4 g/mol
InChI Key: GMHFLIWBKFVZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dimethylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene and pyridine ring). This compound also contains an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom, and a pyridinyl group, which is a basic aromatic ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline ring system is planar, and the presence of the nitrogen in the ring can have significant effects on the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the amide group, and the pyridinyl and dimethylphenyl groups. The quinoline ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amide group can participate in a variety of reactions, including hydrolysis and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor. They are typically insoluble in water but soluble in organic solvents .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. Without specific toxicity data, it’s difficult to provide detailed safety information .

Future Directions

The study of quinoline derivatives is a rich field with many potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and application of this specific compound .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-8-7-12-19(16(15)2)26-23(27)18-14-22(21-11-5-6-13-24-21)25-20-10-4-3-9-17(18)20/h3-14H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHFLIWBKFVZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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